N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (amine and aldehyde).
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes . This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for metal ions and biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-14-13-17(15-21(20)29-2)16-24-25-22(26)23(27,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,27H,1-2H3,(H,25,26)/b24-16+ |
InChI Key |
HZIULHQNUKYCRE-LFVJCYFKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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